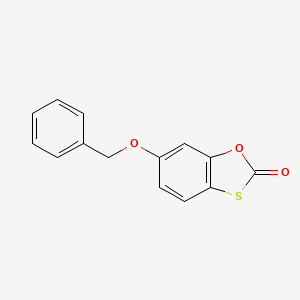

6-Benzyloxy-1,3-benzoxathiol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Benzyloxy-1,3-benzoxathiol-2-one is a useful research compound. Its molecular formula is C14H10O3S and its molecular weight is 258.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 6-Benzyloxy-1,3-benzoxathiol-2-one as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been shown to inhibit cell proliferation and promote cell cycle arrest in cancerous cells.

- Case Studies : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines such as HCT116 (colon cancer) and SKMEL-19 (melanoma) with IC50 values in the low micromolar range .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, particularly as a monoamine oxidase (MAO) inhibitor.

- Monoamine Oxidase Inhibition : Research indicates that derivatives of benzoxathiolone, including this compound, act as potent inhibitors of MAO A and MAO B. This inhibition is crucial for treating neurodegenerative diseases such as Parkinson's disease and depression. The compound exhibits dual inhibition with IC50 values showing high potency against both isoforms .

| Compound | MAO A IC50 (μM) | MAO B IC50 (μM) |

|---|---|---|

| This compound | 0.189 | 0.003 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented.

- Antifungal and Antibacterial Effects : The compound has shown effectiveness against various bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .

Other Pharmacological Activities

Beyond its anticancer and antimicrobial properties, this compound exhibits several other pharmacological activities:

Analyse Chemischer Reaktionen

Nitration and Reduction

Functionalization via nitration introduces nitro groups at specific positions:

-

Nitration Protocol :

Subsequent catalytic hydrogenation reduces nitro to amino groups:

-

Conditions : H₂ (7 bar), 10% Pd/C in ethanol at 50°C

-

Yield : 85% for 5-amino-6-benzyloxy-1,3-benzoxathiol-2-one .

Schiff Base Formation

The amino derivative undergoes condensation with aldehydes to form Schiff bases:

-

General Reaction :

These Schiff bases exhibit varied biological activities, including cytotoxicity against cancer cell lines (e.g., HCT-116, SKMEL-19) .

Comparative Reaction Table

Mechanistic Insights

-

Alkylation : Proceeds via an SN2 mechanism, with K₂CO₃ deprotonating the hydroxyl group to enhance nucleophilicity.

-

Nitration : Electrophilic aromatic substitution directed by the electron-donating benzyloxy group .

-

Schiff Base Formation : Reversible imine bond formation, stabilized by conjugation with the benzoxathiolone ring .

Eigenschaften

CAS-Nummer |

170283-11-1 |

|---|---|

Molekularformel |

C14H10O3S |

Molekulargewicht |

258.29 g/mol |

IUPAC-Name |

6-phenylmethoxy-1,3-benzoxathiol-2-one |

InChI |

InChI=1S/C14H10O3S/c15-14-17-12-8-11(6-7-13(12)18-14)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI-Schlüssel |

BIRJEQFYQXARRR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=O)O3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.